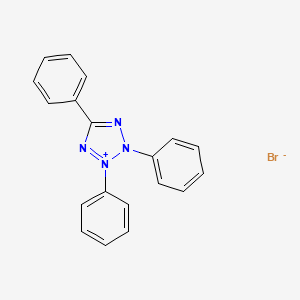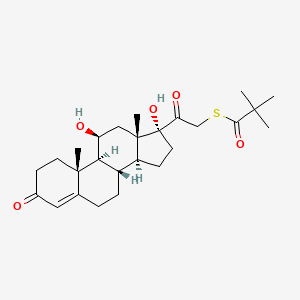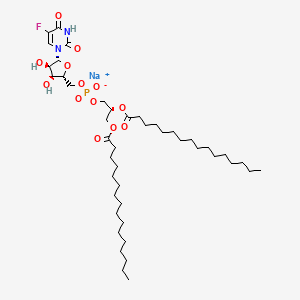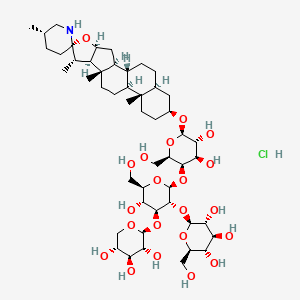
2,3,5-Triphenyltetrazolium bromide
説明
2,3,5-Triphenyltetrazolium bromide, also known as TTC, TTZ, or TPTZ, is a liposoluble photosensitive compound . It is a dye largely used for enumeration of microbial colonies in solid culture media .
Molecular Structure Analysis
The molecular formula of 2,3,5-Triphenyltetrazolium bromide is C19H15BrN4 . Its molecular weight is 379.25 . More detailed structural information might be available in specific databases or scientific literature .Chemical Reactions Analysis
While specific chemical reactions involving 2,3,5-Triphenyltetrazolium bromide are not detailed in the search results, it’s known that this compound can be involved in redox reactions .Physical And Chemical Properties Analysis
2,3,5-Triphenyltetrazolium bromide is a solid compound . It appears as a white to pale yellow powder or crystal . It is sensitive to light .科学的研究の応用
Determining Dehydrogenase Activity in Bacteria
- Scientific Field : Microbiology .
- Application Summary : TTC is used as an indicator of bacterial dehydrogenase activity .
- Methods of Application : The determination can be carried out in the presence of air, thus obviating the use of oxygen‐freed Thunberg tubes . The method has been placed on a quantitative basis by determining, colorimetrically, the formazan produced on reduction .
- Results or Outcomes : The study showed that TTC could be used effectively to indicate bacterial dehydrogenase activity .
Catalyst for Curing Process of Epoxy Vinyl Ester Binders
- Scientific Field : Chemistry .
- Application Summary : The copper complex of TTC, (TPhTz)2[CuBr4], has been used as a catalyst in the curing process of epoxy vinyl ester systems .
- Methods of Application : The catalyst was added at an amount of 2 w.%. An 8 w.% solution of the complex provides catalytic properties .
- Results or Outcomes : The solution of (TPhTz)2[CuBr4] in THF/DMSO accelerates the initiator decay process at room temperature, but for a longer time . The addition of this complex did not lead to a decrease in flexural strength and hardness .
Indicator of Cellular Respiration
- Scientific Field : Biochemistry .
- Application Summary : TTC solution is a redox indicator that can help indicate cellular respiration .
- Methods of Application : TTC is used to identify viable and non-viable cells as well as identify microorganisms capable of reduction of TTC on solid culture media .
- Results or Outcomes : The use of TTC allows for the differentiation between viable and non-viable cells based on their ability to reduce TTC .
Distinguishing Between Viable and Infarcted Brain Tissue
- Scientific Field : Neuroscience .
- Application Summary : TTC is used to distinguish between viable and infarcted brain tissue after stroke .
- Methods of Application : TTC is used to stain brain tissue to measure the extent of acute lesion .
- Results or Outcomes : The use of TTC allows for the differentiation between viable and infarcted brain tissue based on their ability to reduce TTC .
Seed Viability Test
- Scientific Field : Botany .
- Application Summary : TTC can be used to test the viability of seeds .
- Methods of Application : TTC is used to stain seeds and the color change indicates the viability of the seeds .
- Results or Outcomes : The use of TTC allows for the differentiation between viable and non-viable seeds based on their ability to reduce TTC .
Identifying Bacterial Colonies
- Scientific Field : Microbiology .
- Application Summary : TTC is used to identify bacterial colonies .
- Methods of Application : In counting agar, an appropriate amount of TTC is added, and bacterial colonies turn red .
- Results or Outcomes : The use of TTC allows for the differentiation between different types of bacterial colonies based on their ability to reduce TTC .
Analysis of Bacterial Dehydrogenase Activity
- Scientific Field : Microbiology .
- Application Summary : TTC is used as an indicator of bacterial dehydrogenase activity .
- Methods of Application : The determination can be carried out in the presence of air, thus obviating the use of oxygen‐freed Thunberg tubes . The method has been placed on a quantitative basis by determining, colorimetrically, the formazan produced on reduction .
- Results or Outcomes : The study showed that TTC could be used effectively to indicate bacterial dehydrogenase activity .
Catalyst for Curing Process of Epoxy Vinyl Ester Binders
- Scientific Field : Chemistry .
- Application Summary : The copper complex of TTC, (TPhTz)2[CuBr4], has been used as a catalyst in the curing process of epoxy vinyl ester systems .
- Methods of Application : The catalyst was added at an amount of 2 w.%. An 8 w.% solution of the complex provides catalytic properties .
- Results or Outcomes : The solution of (TPhTz)2[CuBr4] in THF/DMSO accelerates the initiator decay process at room temperature, but for a longer time . The addition of this complex did not lead to a decrease in flexural strength and hardness .
Indicator of Cellular Respiration
- Scientific Field : Biochemistry .
- Application Summary : TTC solution is a redox indicator that can help indicate cellular respiration .
- Methods of Application : TTC is used to identify viable and non-viable cells as well as identify microorganisms capable of reduction of TTC on solid culture media .
- Results or Outcomes : The use of TTC allows for the differentiation between viable and non-viable cells based on their ability to reduce TTC .
Safety And Hazards
将来の方向性
While specific future directions for 2,3,5-Triphenyltetrazolium bromide are not detailed in the search results, it continues to be used in biochemical experiments, especially to indicate cellular respiration . It has also been shown to have an effect on the destruction process of epoxy thermosetting plastic in a supercritical ethanol medium .
特性
IUPAC Name |
2,3,5-triphenyltetrazol-2-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N4.BrH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSUTKMFUHJPNB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
902-00-1 (Parent) | |
| Record name | Triphenyltetrazolium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60892988 | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Triphenyltetrazolium bromide | |
CAS RN |
1096-80-6 | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyltetrazolium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-triphenyltetrazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLTETRAZOLIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U1P5FP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
![1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol](/img/structure/B1683193.png)







